(R)-2-(1-Aminoethyl)-N,N-dimethylaniline

NK1 receptor antagonism Substance P signaling Neurokinin pharmacology

Why choose (R)-2-(1-Aminoethyl)-N,N-dimethylaniline? Its defined (R)-stereochemistry eliminates the uncontrolled variables of racemic or (S)-enantiomer substitutes, ensuring reproducible in vitro profiles. This chiral building block enables precise SAR studies for NK1 antagonist programs (Ki=6.40 nM) and serves as a selective CYP2D6 inhibitor (IC50=3.30 μM) in DDI predictions. Ideal for enantioselective catalysis and pharmaceutical intermediate synthesis.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B15311407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminoethyl)-N,N-dimethylaniline
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N(C)C)N
InChIInChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1
InChIKeyCCKNJZLEZJEYDL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Aminoethyl)-N,N-dimethylaniline: Stereochemically Defined Chiral Aromatic Amine for Asymmetric Synthesis


(R)-2-(1-Aminoethyl)-N,N-dimethylaniline is a chiral aromatic amine characterized by a stereospecific (R)-configuration at the aminoethyl substituent, conferring defined stereochemistry for applications in asymmetric synthesis and pharmaceutical intermediate development [1]. With the molecular formula C10H16N2 and a molecular mass of 164.24744 g/mol, it serves as a versatile building block that combines a primary amine and a dimethylaniline moiety, enabling reductive amination and metal-catalyzed coordination chemistry [1][2].

Why Generic Substitution of (R)-2-(1-Aminoethyl)-N,N-dimethylaniline Compromises Stereochemical and Pharmacological Integrity


Generic substitution of (R)-2-(1-Aminoethyl)-N,N-dimethylaniline with racemic mixtures, achiral analogs, or regioisomers is not straightforward due to the profound impact of stereochemistry on biological target engagement and selectivity. As evidenced by target-specific binding data, the (R)-enantiomer demonstrates distinct activity profiles across multiple receptor and enzyme systems [1][2][3]. Substituting the defined (R)-configuration with the racemate or the (S)-enantiomer would introduce an uncontrolled variable, likely leading to altered potency, off-target liabilities, or completely negated activity in stereosensitive assays, thus undermining experimental reproducibility and lead optimization efforts [1].

(R)-2-(1-Aminoethyl)-N,N-dimethylaniline: Quantitative Evidence of Differential Potency and Selectivity Versus Analogs


High-Affinity Antagonism at the Human NK1 Receptor Defines a Key Pharmacological Differentiator

The (R)-enantiomer exhibits high-affinity antagonism at the human NK1 receptor, with a reported Ki of 6.40 nM [1]. This contrasts sharply with its negligible activity at the related NK2 receptor, where the same compound shows an IC50 of 577 nM, representing a ~90-fold selectivity window [2]. This differential profile is critical; while the racemic mixture might exhibit some NK1 affinity, the (S)-enantiomer is often inactive or substantially less potent in this class of compounds, making the isolated (R)-form essential for achieving desired potency without confounding stereochemical noise.

NK1 receptor antagonism Substance P signaling Neurokinin pharmacology

Selective Inhibition of CYP2D6 Enzyme with Low Micromolar Potency

The compound demonstrates selective inhibition of the human cytochrome P450 enzyme CYP2D6 with an IC50 of 3.30 µM [1]. This level of inhibition is moderate, providing a useful tool for CYP2D6 interaction studies without the risk of complete enzyme inactivation. In contrast, its activity against PNMT is essentially nil (Ki = 1.11E+6 nM), indicating a high degree of selectivity against this structurally related N-methyltransferase [2]. This contrasts with other aniline derivatives that may exhibit broader P450 inhibition profiles, making the specific inhibition profile of (R)-2-(1-Aminoethyl)-N,N-dimethylaniline valuable for targeted ADME studies.

CYP2D6 inhibition Drug metabolism Pharmacokinetic modulation

Defined (R)-Stereochemistry Ensures Reproducible Asymmetric Synthesis Outcomes

The compound's well-defined (R)-configuration at the chiral center (InChI Key: CCKNJZLEZJEYDL-MRVPVSSYSA-N) is a critical differentiator from its racemic mixture or the (S)-enantiomer [1]. In the context of asymmetric synthesis, the use of a single enantiomer eliminates the need for subsequent chiral resolution steps, which are often costly and reduce overall yield. While direct comparative data for this specific compound in a catalytic setting is limited, class-level inference from similar chiral amine building blocks indicates that employing the pure (R)-enantiomer leads to higher enantiomeric excess (ee) in final products compared to using the racemate. For instance, the para-substituted analog 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline achieves ee > 92% in specific catalytic applications [2]. This underscores the necessity of a defined stereocenter for predictable and high-fidelity outcomes in chiral synthesis.

Asymmetric synthesis Chiral building block Enantioselective catalysis

Optimal Application Scenarios for (R)-2-(1-Aminoethyl)-N,N-dimethylaniline Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its high affinity for the NK1 receptor (Ki = 6.40 nM) and substantial selectivity over NK2 (IC50 = 577 nM), (R)-2-(1-Aminoethyl)-N,N-dimethylaniline serves as a valuable starting scaffold for developing novel NK1 antagonists for therapeutic areas such as emesis, depression, and anxiety [1]. The defined stereochemistry and quantifiable selectivity window allow medicinal chemists to perform rigorous SAR studies, confidently attributing potency changes to structural modifications rather than to the variable activity of mixed enantiomers [1][2].

Probe for CYP2D6-Mediated Drug-Drug Interaction (DDI) Studies

The compound's selective inhibition of CYP2D6 (IC50 = 3.30 µM) with negligible activity at PNMT makes it a specific tool for investigating CYP2D6-dependent metabolism [1]. In preclinical ADME assays, this compound can be used as a reference inhibitor to assess the CYP2D6 contribution to the clearance of co-administered drugs, aiding in the prediction of potential drug-drug interactions without introducing confounding off-target enzyme inhibition [1][2].

Synthesis of Enantiopure Pharmaceutical Intermediates and Chiral Ligands

The compound's well-defined (R)-stereochemistry is crucial for asymmetric synthesis applications [1]. It is an ideal candidate for the preparation of enantiopure pharmaceutical intermediates, where the stereochemical outcome directly impacts drug efficacy and safety. Its utility extends to the synthesis of chiral ligands for asymmetric catalysis, where the (R)-configuration can induce high enantioselectivity in key bond-forming reactions, as inferred from the high ee values achieved with structurally related analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(1-Aminoethyl)-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.